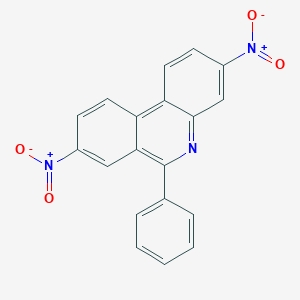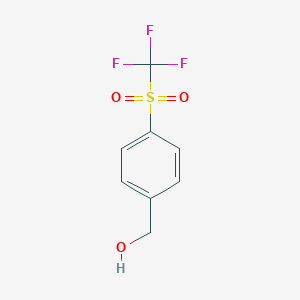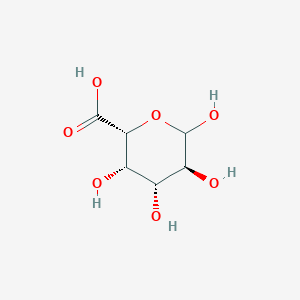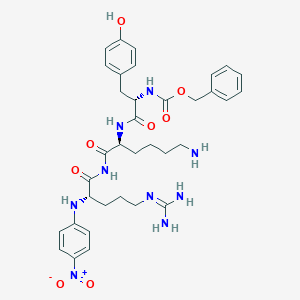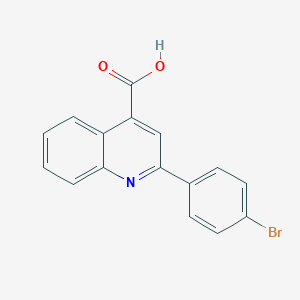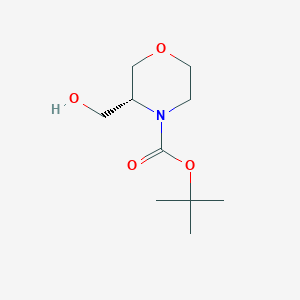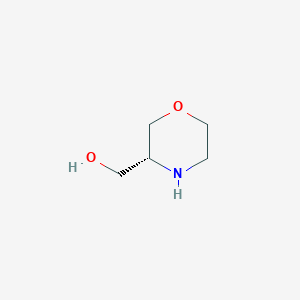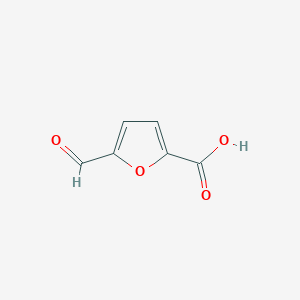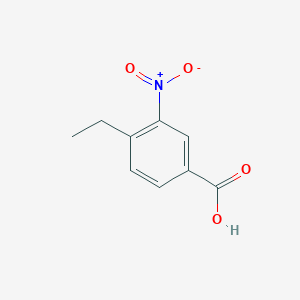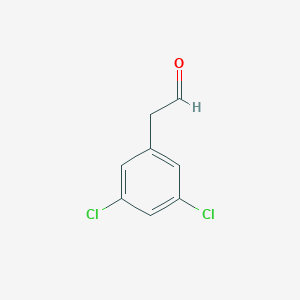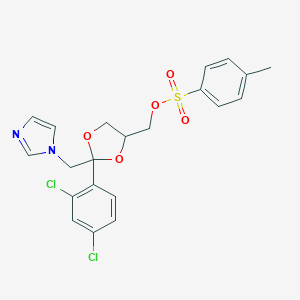![molecular formula C20H13N B017798 7-アミノベンゾ[a]ピレン CAS No. 72297-05-3](/img/structure/B17798.png)
7-アミノベンゾ[a]ピレン
概要
説明
7-Aminobenzo[a]pyrene is a polycyclic aromatic hydrocarbon compound with a molecular formula of C20H13N and a molecular weight of 267.32 . It is an organic compound that exists in solid form . It is a harmful substance that affects human health and is often used as a reference substance or precursor for research analysis .
Physical And Chemical Properties Analysis
7-Aminobenzo[a]pyrene is a solid substance that is soluble in chloroform and THF . It has a molecular weight of 267.32 . It is stored at -20° C and has a melting point of 203-204°C (lit.) .
科学的研究の応用
励起状態動力学研究
ベンゾ[a]ピレンは、7-アミノベンゾ[a]ピレンと密接に関連する化合物であり、広く環境中に存在する汚染物質であり、強力な発がん性物質です . ベンゾ[a]ピレンの励起状態動力学は、時間分解蛍光と時間分解吸収分光法を用いて研究されてきました . この研究は、その生物毒性と分解メカニズムを理解するために重要です .
生物毒性と分解メカニズム
ベンゾ[a]ピレンの生物毒性と分解メカニズムは、重要な研究分野です . ベンゾ[a]ピレンは、一重項励起状態で酸素と反応し、蛍光消光を引き起こすことが明らかになっています . また、一重項状態から三重項状態への効果的な系間交差が起こりえます .
DNAとの相互作用
励起されたベンゾ[a]ピレンとct-DNAの相互作用は直接観察でき、ベンゾ[a]ピレンとct-DNA間の電荷移動がその原因である可能性があります . これらの結果は、ベンゾ[a]ピレンの発がん性メカニズムをさらに理解するための基盤を築き、この分子の光分解メカニズムに対する洞察を提供します .
生分解
生分解は、環境からPAH汚染物質を除去するための理想的な方法となっています . シュードモナス・ベンゾピレンシカBaP3は、土壌サンプルから分離された、非常に効率的なベンゾ[a]ピレン分解菌株です
Safety and Hazards
7-Aminobenzo[a]pyrene is a harmful substance that affects human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
7-Aminobenzo[A]pyrene is a polycyclic aromatic hydrocarbon (PAH) compound . The primary targets of this compound are the DNA in cells . It forms DNA adducts, leading to gene expression changes . These changes can occur in both target organs for carcinogenicity (such as lung, spleen, and forestomach) and non-target organs (like liver, colon, and glandular stomach) .
Mode of Action
The compound interacts with its targets by forming DNA adducts . This interaction leads to changes in gene expression, which can be tissue-specific . Eight genes, including Tubb5, Fos, Cdh1, Cyp1a1, Apc, Myc, Ctnnb1, and Cav, show significant expression differences between target and non-target organs .
Biochemical Pathways
The compound affects various biochemical pathways. It induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants . It also influences cellular processes via intricate interactions .
Pharmacokinetics
It is known that the compound can be metabolized by cytochrome p450 to produce more reactive metabolites . These metabolites can then form DNA adducts, causing mutations and malignant transformations .
Result of Action
The result of the compound’s action is the induction of oxidative stress in cells, leading to DNA damage and potential carcinogenic effects . It can also cause immunotoxicity and early death in certain conditions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can increase human exposure to the compound, potentially enhancing its toxic effects .
生化学分析
Cellular Effects
It is known that benzo[a]pyrene, a related compound, can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that benzo[a]pyrene, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzo[a]pyrene, a related compound, can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that benzo[a]pyrene, a related compound, can have significant effects at high doses .
Metabolic Pathways
It is known that benzo[a]pyrene, a related compound, can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzo[a]pyrene, a related compound, can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzo[a]pyrene, a related compound, can be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
benzo[a]pyren-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGRLTVDYSTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502297 | |
| Record name | Benzo[pqr]tetraphen-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72297-05-3 | |
| Record name | Benzo[a]pyren-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72297-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[pqr]tetraphen-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Aminobenzo[a]pyrene stand out in terms of its mutagenic potential compared to other compounds found in coal liquefaction products?
A1: The research by [Pelroy et al. (1985)] [] highlights that 7-Aminobenzo[a]pyrene belongs to a class of compounds called amino-polycyclic aromatic hydrocarbons (amino-PAHs) found within coal liquefaction products. The study emphasizes that, in general, N-PACs (nitrogen-containing polycyclic aromatic hydrocarbons), specifically amino-PAHs like 7-Aminobenzo[a]pyrene, exhibit greater mutagenic activity than their PAH (polycyclic aromatic hydrocarbon) counterparts when tested using the Ames test []. While the study doesn't delve into the specific mechanisms of 7-Aminobenzo[a]pyrene's mutagenicity, it underscores its heightened activity compared to PAHs within this specific context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



